molecular formula C12H27N3 B3048452 1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE CAS No. 169833-92-5

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE

Cat. No.: B3048452
CAS No.: 169833-92-5
M. Wt: 213.36 g/mol
InChI Key: WSCIOJBYRWGKBG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE is a chemical compound with a unique structure that includes a triazonane ring substituted with propan-2-yl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 1,4-diamines with sulfonium salts, followed by cyclization to form the triazonane ring . The reaction conditions often involve the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions, optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where one of the propan-2-yl groups can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst.

    Reduction: Sodium borohydride in an alcohol solvent.

    Substitution: Halogenating agents such as bromine or chlorine.

Major Products Formed

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced derivatives with hydrogenated functional groups.

    Substitution: Formation of substituted derivatives with different functional groups replacing the propan-2-yl groups.

Scientific Research Applications

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including as an intermediate in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

    1,4-BIS(PROPAN-2-YL)BENZENE: A similar compound with a benzene ring instead of a triazonane ring.

    1,4-BIS(PROPAN-2-YL)BUT-2-YNEDIOATE: Another related compound with a but-2-ynedioate structure.

Uniqueness

1,4-BIS(PROPAN-2-YL)-1,4,7-TRIAZONANE is unique due to its triazonane ring structure, which imparts distinct chemical and physical properties compared to other similar compounds. This uniqueness makes it valuable for specific applications where these properties are advantageous .

Q & A

Basic Research Questions

Q. What synthetic methodologies are employed for 1,4-Bis(propan-2-yl)-1,4,7-triazonane, and how are structural confirmations achieved?

  • Methodological Answer : Synthesis typically involves cyclization reactions of pre-functionalized amines or alkylation of 1,4,7-triazacyclononane derivatives. For example, dimethyl-substituted precursors (e.g., compound 7 in ) are synthesized via stepwise alkylation under controlled pH and temperature. Key characterization techniques include:

  • Nuclear Magnetic Resonance (NMR) : To confirm backbone structure and substituent positions.
  • Mass Spectrometry (MS) : For molecular weight validation.
  • Elemental Analysis : To verify purity and stoichiometry.
    Challenges include avoiding side reactions (e.g., over-alkylation), which require precise stoichiometric control and inert atmospheric conditions .

Q. How does the coordination geometry of 1,4,7-triazonane derivatives influence their binding affinity toward lanthanide ions?

  • Methodological Answer : The tridentate coordination of 1,4,7-triazonane derivatives creates a stable 9-membered ring, favoring binding to medium-sized lanthanides (e.g., Eu³⁺, Gd³⁺). Affinity is assessed via:

  • Luminescence Spectroscopy : To probe electronic transitions in Eu³⁺ complexes.
  • Solvent Extraction Studies : Quantify distribution ratios (e.g., log D values) in HNO₃ media.
  • DFT Calculations : Predict energy-minimized geometries and ligand-metal bond distances.
    For instance, T9C3ODGA (a triazonane-based ligand) shows higher selectivity for Eu³⁺ over Am³⁺ due to optimized ionic radius compatibility .

Advanced Research Questions

Q. What experimental strategies enhance the relaxivity of gadolinium complexes based on 1,4,7-triazonane scaffolds in MRI contrast agents?

  • Methodological Answer : Relaxivity (r₁) improvements focus on optimizing water exchange rates and rotational correlation times:

  • Macromolecular Conjugation : Covalent attachment to linear polymers (e.g., polylysine) or dendrimers reduces tumbling rates, increasing r₁ by 50–100% .
  • Second-Sphere Effects : Incorporating hydrophobic groups enhances outer-sphere proton interactions.
  • Variable-Temperature ¹⁷O NMR : Measures water residency times (τₘ) to guide ligand design.
    For example, conjugating Gd³⁺-triazonane to albumin mimics prolonged blood retention in preclinical models .

Q. How can computational chemistry (e.g., DFT) guide the optimization of 1,4,7-triazonane ligands for selective actinide/lanthanide separation?

  • Methodological Answer : DFT simulations predict ligand-metal binding energies and orbital interactions to prioritize synthetic targets:

  • Coordination Sphere Analysis : Compare Eu³⁺ vs. Am³⁺ bond lengths and charge distribution.
  • Solvent Phase Modeling : Simulate extraction behavior in HNO₃/H₂O biphasic systems.
  • EXAFS Validation : Cross-check predicted vs. experimental coordination numbers.
    In T9C3ODGA, DFT revealed preferential Eu³⁺ binding via stronger electrostatic interactions, aligning with experimental separation factors (D_Eu/D_Am = 4.2 in 3 M HNO₃) .

Q. What methodological considerations are critical when designing 1,4,7-triazonane-based ligands for PET imaging probes?

  • Methodological Answer : Key steps include:

  • Chelator Functionalization : Introduce carboxylate or isothiocyanate groups (e.g., NODA-BMIC in ) for radiometal chelation (e.g., ⁶⁸Ga³⁺) and bioconjugation.
  • In Vitro Binding Assays : Use surface plasmon resonance (SPR) to quantify affinity for targets like Nectin-4.
  • Biodistribution Studies : Track probe uptake in xenograft models via micro-PET/CT imaging.
    Challenges include balancing hydrophilicity (for renal clearance) and target specificity, often addressed by PEGylation or peptide grafting .

Q. Contradictions and Resolutions

  • Selectivity in Extraction : While T9C3ODGA favors Eu³⁺ over Am³⁺, other ligands may reverse this trend due to differing donor atom polarizability. Resolution requires ligand-specific thermodynamic studies (e.g., log K measurements) .
  • Relaxivity vs. Toxicity : High-molecular-weight conjugates improve relaxivity but may trigger immune responses. Solutions include biodegradable linkers or smaller dendrimers .

Properties

IUPAC Name

1,4-di(propan-2-yl)-1,4,7-triazonane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H27N3/c1-11(2)14-7-5-13-6-8-15(10-9-14)12(3)4/h11-13H,5-10H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WSCIOJBYRWGKBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1CCNCCN(CC1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H27N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90476917
Record name 1H-1,4,7-Triazonine, octahydro-1,4-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

169833-92-5
Record name 1H-1,4,7-Triazonine, octahydro-1,4-bis(1-methylethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90476917
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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